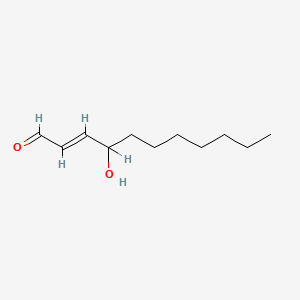
Undecenal, 4-hydroxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Undecenal, 4-hydroxy-: is an organic compound that belongs to the class of hydroxyalkenals. It is a derivative of undecenal, characterized by the presence of a hydroxyl group at the fourth carbon position. This compound is known for its role in various biochemical processes and its presence in lipid peroxidation products.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-hydroxy-2-undecenal can be achieved through several methods. One common approach involves the oxidation of undecenal using specific oxidizing agents under controlled conditions. Another method includes the hydroxylation of undecenal using catalysts that facilitate the addition of a hydroxyl group at the desired position .
Industrial Production Methods: Industrial production of 4-hydroxy-2-undecenal typically involves large-scale chemical reactions using optimized conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxy-2-undecenal undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of aldehydes or carboxylic acids.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in the formation of alcohols or alkanes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens (chlorine, bromine) and catalysts such as palladium.
Major Products Formed:
Oxidation: Formation of carboxylic acids and aldehydes.
Reduction: Formation of alcohols and alkanes.
Substitution: Formation of halogenated compounds.
Scientific Research Applications
4-Hydroxy-2-undecenal has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Studied for its role in lipid peroxidation and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic effects and its role in oxidative stress-related diseases.
Industry: Used in the production of fragrances, flavors, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-hydroxy-2-undecenal involves its interaction with cellular components, leading to various biochemical effects. It can form covalent adducts with nucleophilic functional groups in proteins, nucleic acids, and lipids. This interaction can affect cellular signaling pathways, leading to changes in gene expression, protein function, and cellular metabolism .
Comparison with Similar Compounds
4-Hydroxy-2-nonenal: Another hydroxyalkenal derived from lipid peroxidation, known for its role in oxidative stress and cellular signaling.
4-Hydroxy-2-hexenal: A shorter-chain hydroxyalkenal with similar biochemical properties but different molecular targets.
4-Hydroxy-2-quinolones: A class of compounds with diverse biological activities, including antibacterial and antioxidant properties .
Uniqueness: 4-Hydroxy-2-undecenal is unique due to its specific molecular structure, which allows it to interact with different cellular targets and pathways compared to other hydroxyalkenals. Its longer carbon chain also provides distinct physicochemical properties, making it suitable for various industrial applications .
Properties
CAS No. |
73529-66-5 |
|---|---|
Molecular Formula |
C11H20O2 |
Molecular Weight |
184.27 g/mol |
IUPAC Name |
(E)-4-hydroxyundec-2-enal |
InChI |
InChI=1S/C11H20O2/c1-2-3-4-5-6-8-11(13)9-7-10-12/h7,9-11,13H,2-6,8H2,1H3/b9-7+ |
InChI Key |
NJTMUAIJWHYHAO-VQHVLOKHSA-N |
SMILES |
CCCCCCCC(C=CC=O)O |
Isomeric SMILES |
CCCCCCCC(/C=C/C=O)O |
Canonical SMILES |
CCCCCCCC(C=CC=O)O |
Synonyms |
4-hydroxy-2-undecenal 4-hydroxy-2-undecenal, (E)-isomer 4-hydroxyundecenal |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


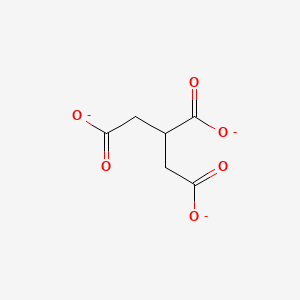
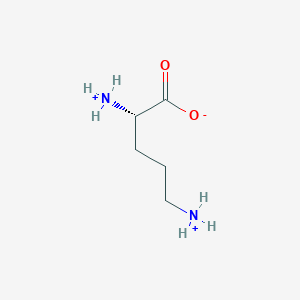
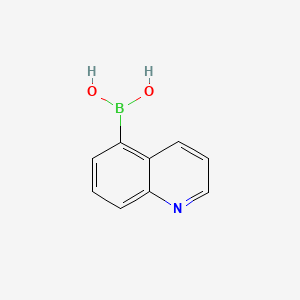
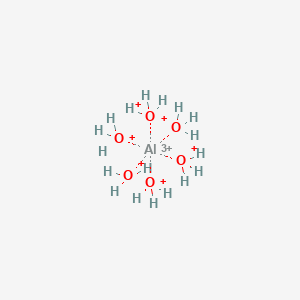
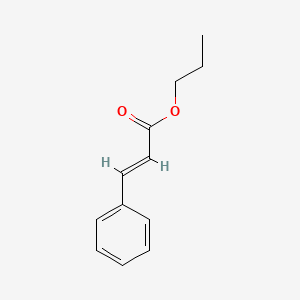
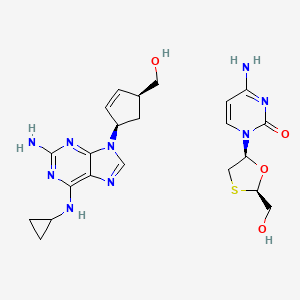
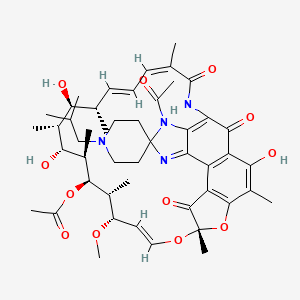
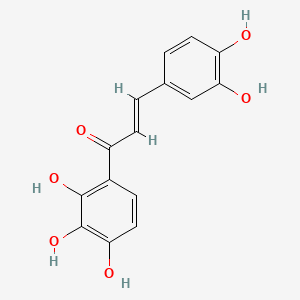
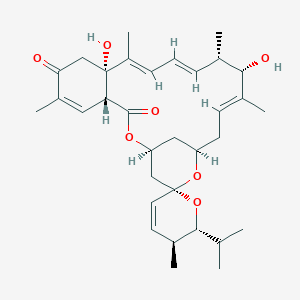
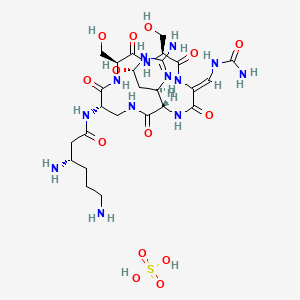

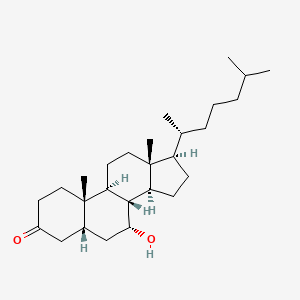
![ethyl (2E)-5-(1,3-benzodioxol-5-yl)-2-[(3,5-dibromo-4-hydroxyphenyl)methylidene]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B1239896.png)
![3,11-Difluoro-6,8,13-trimethyl-8H-quino[4,3,2-KL]acridin-13-ium](/img/structure/B1239898.png)
